molecular formula C8H16OS B15183841 4-Methyl-2-propyl-1,3-oxathiane CAS No. 1064678-08-5

4-Methyl-2-propyl-1,3-oxathiane

Cat. No.: B15183841
CAS No.: 1064678-08-5
M. Wt: 160.28 g/mol
InChI Key: QFFMTTQDIZRKLJ-UHFFFAOYSA-N
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Description

4-Methyl-2-propyl-1,3-oxathiane (CAS: 67715-80-4) is a six-membered heterocyclic compound containing one oxygen and one sulfur atom within the ring. However, the majority of peer-reviewed literature focuses on its positional isomer, 2-methyl-4-propyl-1,3-oxathiane (CAS: 59323-76-1 for cis-isomer; 59324-17-3 for trans-isomer), which is a well-characterized volatile sulfur compound (VSC) critical to the aroma profiles of passion fruit and wine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-propyl-1,3-oxathiane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxathiane with propyl halides under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and specialized equipment to handle the reagents and control the reaction conditions. The production is scaled up to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Formation via Reaction with Acetaldehyde and 3-Sulfanylhexan-1-ol (3-SH)

This compound forms in wine through the reaction of acetaldehyde with 3-SH, a varietal thiol. The reaction proceeds via nucleophilic addition, yielding cis-4-methyl-2-propyl-1,3-oxathiane as the dominant isomer .

ParameterValue/ObservationSource
Detection in wineUp to 460 ng/L (Sauvignon blanc)
Correlation with 3-SHStrong positive (r = 0.72)
Odor detection threshold7.1 μg/L (in neutral white wine)

Mechanism :
3-SH reacts with acetaldehyde under acidic wine conditions, forming a hemithioacetal intermediate that cyclizes to the oxathiane ring .

Ring-Opening Reactions

The oxathiane ring undergoes cleavage under specific conditions, producing thiols and carbonyl compounds .

Reaction ConditionsProducts FormedNotes
Acidic (HCl, H₂SO₄)3-Mercaptohexan-1-ol + carbonylsCommon in wine aging
Alkaline (NaOH, KOH)Thiolates + fragmented aldehydesRequires heating

Example :
Under HCl catalysis, the ring opens to regenerate 3-sulfanylhexan-1-ol and acetaldehyde derivatives .

Oxidation and Reduction Reactions

The sulfur atom in the oxathiane ring is susceptible to redox transformations .

Reaction TypeReagentsProductsYield/Outcome
Oxidation H₂O₂, mCPBASulfoxide (C₈H₁₆O₂S)Partial conversion
Reduction LiAlH₄, NaBH₄Thiols (e.g., 3-SH analogs)Requires anhydrous conditions

Key Insight :
Oxidation yields sulfoxides, while reduction regenerates thiols critical for flavor applications.

Nucleophilic Substitution and Alkylation

The sulfur atom acts as a nucleophile, enabling alkylation reactions .

SubstrateReagentsProductsApplication
Alkyl halidesK₂CO₃, phase-transferAlkylated oxathiane derivativesFragrance modification

Example :
Reaction with methyl iodide in basic media produces methylated derivatives with altered volatility.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into volatile sulfur compounds (VSCs) such as hydrogen sulfide and mercaptans.

ConditionProductsRelevance
Heating (160–200°C)H₂S, propionaldehyde, thiolsFood processing stability studies

Scientific Research Applications

While comprehensive data tables and case studies for "4-Methyl-2-propyl-1,3-oxathiane" are not available within the provided search results, here's what can be gathered regarding its applications:

Chemical Properties and Identification

  • Names and Identifiers Both "this compound" and "2-Methyl-4-propyl-1,3-oxathiane" (a similar compound) are identified as organosulfur heterocyclic compounds and oxacycles .
  • Related Compounds Similar compounds include 2-butyl-4-methyl-1,3-oxathiane, 2-ethyl-4-methyl-1,3-oxathiane and 4-methyl-2-(2-methylpropyl)-1,3-oxathiane .

Potential Applications

  • Flavoring Agent 2-Propyl-4-methyl-1,3-oxathiane has been shown to impart smoky, meaty, fatty, and enhanced crispy notes to formulas .
  • Use in Guava Flavor Formulas It has been used in guava flavor formulas .

Safety and Hazards

  • Hazards This substance can cause serious eye irritation and may cause drowsiness or dizziness. It is also harmful to aquatic life with long-lasting effects .
  • GHS Classification GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, and P501 . These codes relate to precautions such as keeping away from heat, sparks, open flames and hot surfaces; keeping the container tightly closed; grounding and bonding the container and receiving equipment; using explosion-proof electrical equipment; using only non-sparking tools; taking precautionary measures against static discharge; wearing protective gloves/protective clothing/eye protection/face protection; IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower]; In case of fire: Use appropriate media to extinguish; Store in a well-ventilated place. Keep cool; and dispose of contents/container in accordance with regulations .

Other Information

  • Metabolite Role It has a role as a metabolite .
  • Consumer Products It is found in consumer products such as auto products and products for inside the home .

Mechanism of Action

The mechanism by which 4-Methyl-2-propyl-1,3-oxathiane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Key Properties of 2-Methyl-4-propyl-1,3-oxathiane (for Reference):

  • Molecular Formula : C₈H₁₆OS
  • Molecular Weight : 160.28 g/mol
  • Boiling Point : 226.5±33.0 °C (predicted)
  • Density : 0.937±0.06 g/cm³ (predicted)
  • Odor Profile: Tropical fruit notes (passion fruit, grapefruit) at 1% concentration .

Comparison with Similar 1,3-Oxathiane Derivatives

Structural and Conformational Differences

a. Substituent Position and Conformational Stability

  • 2-Methyl-4-propyl-1,3-oxathiane: The cis-isomer (Z-configuration) is the dominant form in nature and exhibits a chair conformation with equatorial substituents, stabilized by anomeric effects . In contrast, bulky substituents at position 2 (e.g., 2-aryl or 2-isopropyl groups) force axial orientations, altering ring puckering and stability .
  • 4-Methyl-2-propyl-1,3-oxathiane: Limited data exist, but substituent positions (4-methyl vs. 2-propyl) likely induce distinct steric and electronic effects compared to 2-methyl-4-propyl derivatives.

b. 5-Methyl-1,3-oxathiane Derivatives

  • 5-Methyl substituents favor axial orientations (e.g., 2e5a conformer in cis-2-R-5-methyl derivatives, 98% axial preference for R=CH₃) .
  • Contrasts with 2-methyl-4-propyl derivatives, where equatorial substituents dominate.

c. 2,4,6-Trimethyl-1,3-oxathiane

  • Exhibits chair conformations with equatorial substituents.
  • Equilibration studies in CCl₄ using BF₃·(C₂H₅)₂O show slow isomerization (2–6 weeks) .

Sensory and Functional Roles

Compound Aroma Contribution Occurrence Stability Notes
cis-2-Methyl-4-propyl-1,3-oxathiane Passion fruit, grapefruit Wine, tropical fruits Degrades during wine storage; stabilized at pH 3.0 and 4°C
trans-2-Methyl-4-propyl-1,3-oxathiane Less studied; potential grassy notes Synthetic mixtures Higher thermal stability than cis isomer
2,4,6-Trimethyl-1,3-oxathiane Not flavor-active Synthetic models Stable in non-polar solvents

Physicochemical Data Comparison

Property cis-2-Methyl-4-propyl trans-2-Methyl-4-propyl 2,4,6-Trimethyl
Boiling Point (°C) 226.5 (predicted) Not reported 198–202 (estimated)
Density (g/cm³) 0.937 0.943 (predicted) 1.02–1.05
Vapor Pressure (Pa) 95 at 25°C Not reported <10 at 25°C

Q & A

Basic Research Questions

Q. How can the stereoisomers (cis/trans) of 4-methyl-2-propyl-1,3-oxathiane be distinguished and quantified in mixtures?

The compound exists as a mixture of cis and trans isomers, which can be resolved using chiral chromatography or gas chromatography-mass spectrometry (GC-MS). A validated stable isotope dilution assay (SIDA) combined with headspace solid-phase microextraction (HS-SPME) and GC-MS has been employed to quantify the cis isomer in wine matrices, achieving a detection limit of 2.6 ng/L . Nuclear magnetic resonance (NMR) and polarimetry may further aid in distinguishing stereoisomers, as the cis form ((2R,4S)-configuration) is naturally occurring in passion fruit and wine .

Q. What synthetic routes are reported for this compound, and how is isomer purity controlled?

Synthesis typically involves cyclization reactions between 3-sulfanylhexan-1-ol (3-SH) and aldehydes (e.g., acetaldehyde) under acidic conditions. Industrial preparations yield a ~98% pure mixture of cis and trans isomers, with stereochemical outcomes influenced by reaction kinetics and catalysts . Purification via fractional distillation or preparative GC ensures technical-grade purity (>95%), though residual sulfur-containing byproducts may require additional cleanup steps .

Q. What are the key physicochemical properties influencing experimental design for this compound?

The compound’s volatility (evident in its use in HS-SPME), water solubility (~2–4 ppb odor threshold for cis isomers), and sensitivity to pH and temperature are critical. For instance, acidic conditions (pH 3.0) stabilize the cis isomer in wine, while elevated temperatures accelerate degradation . Its logP (~2.8, estimated) also guides solvent selection in extraction protocols .

Advanced Research Questions

Q. How does this compound interact with varietal thiols like 3-SH during wine fermentation?

In Sauvignon blanc wines, cis-4-methyl-2-propyl-1,3-oxathiane forms via non-enzymatic reactions between 3-SH and acetaldehyde. Strong correlations (r = 0.72) between 3-SH and cis-1 concentrations suggest it acts as a reservoir or degradation product for 3-SH, impacting aroma evolution. However, instability during storage (e.g., 1-year shelf life) limits its persistence, requiring controlled conditions (4°C, pH 3.0) to retain sensory relevance .

Q. What methodologies address contradictions in toxicity data for this compound?

While acute oral toxicity (LD50 >2000 mg/kg in rats) indicates low immediate risk , subchronic studies report a NOEL of 0.44 mg/kg/day for structurally related oxathianes, yielding a margin of safety (MOS) of 88 at estimated dietary exposures. Discrepancies arise from isomer-specific effects; the trans isomer’s toxicity profile remains understudied, necessitating enantiomer-resolved toxicokinetic assays .

Q. How can advanced analytical techniques resolve co-elution challenges in complex matrices?

Two-dimensional GC (GC×GC) coupled with sulfur chemiluminescence detection improves resolution in fragrance and food matrices, where co-eluting sulfur compounds (e.g., thiols, disulfides) obscure quantification. High-resolution MS (HRMS) with collision-induced dissociation (CID) further differentiates isomers via fragmentation patterns .

Q. What role does this compound play in flavor synergy and masking effects?

At subthreshold levels (e.g., 0.05–0.1 ppm in beverages), the compound enhances tropical fruit notes via synergistic interactions with esters (e.g., ethyl hexanoate) and terpenes. However, its sulfurous undertones can mask delicate floral aromas, requiring precise dosing in flavor formulations .

Q. Methodological Considerations Table

Aspect Recommendation Key References
Isomer Separation Use chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with polar stationary phases.
Quantification SIDA with deuterated internal standards and HS-SPME-GC-MS for trace-level analysis.
Stability Testing Store samples at 4°C, pH 3.0, and avoid prolonged exposure to light/oxygen.
Toxicity Screening Prioritize enantiomer-specific studies using in vitro hepatocyte models.

Properties

CAS No.

1064678-08-5

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

4-methyl-2-propyl-1,3-oxathiane

InChI

InChI=1S/C8H16OS/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3

InChI Key

QFFMTTQDIZRKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCCC(S1)C

density

0.939-0.942 (20°)

physical_description

Clear colourless to yellow liquid;  Sweet onion to garlic aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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